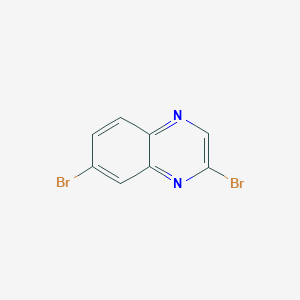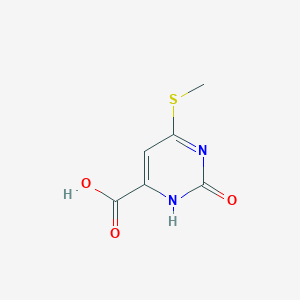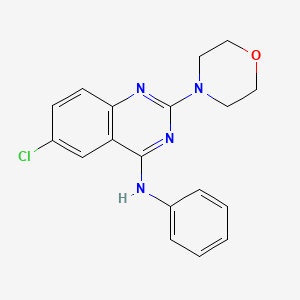![molecular formula C18H12N2O2 B15215736 4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol](/img/structure/B15215736.png)
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol is a heterocyclic compound that features both an indole and an oxazole ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity. The oxazole ring, on the other hand, is a five-membered ring containing one oxygen and one nitrogen atom, which is also found in various bioactive molecules. The combination of these two rings in a single molecule can result in unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol typically involves the condensation of an indole derivative with an oxazole derivative. One common method involves the use of a base-catalyzed reaction between 5-formylindole and 2-phenyl-1,3-oxazol-5-ol. The reaction is carried out in a suitable solvent, such as ethanol or dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways and biological processes, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Oxazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
2-Phenylindole: Studied for its biological activities.
Uniqueness
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol is unique due to the combination of the indole and oxazole rings in a single molecule. This structural feature can result in enhanced biological activity and specificity compared to compounds containing only one of these rings.
Propiedades
Fórmula molecular |
C18H12N2O2 |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)13-4-2-1-3-5-13)11-12-6-7-15-14(10-12)8-9-19-15/h1-11,21H/b12-11+ |
Clave InChI |
FJNMGZQWWOKWIE-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=C/3\C=CC4=NC=CC4=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=C3C=CC4=NC=CC4=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


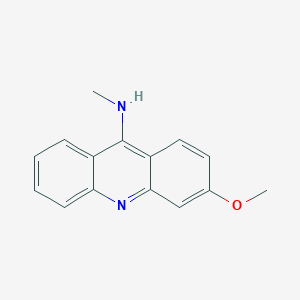

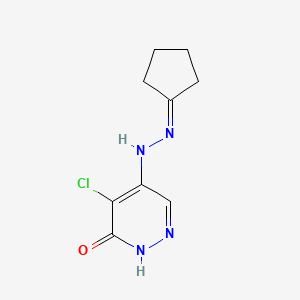
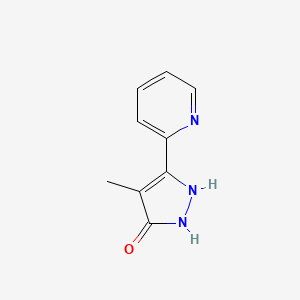
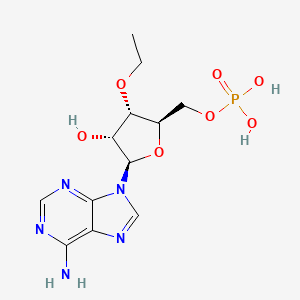
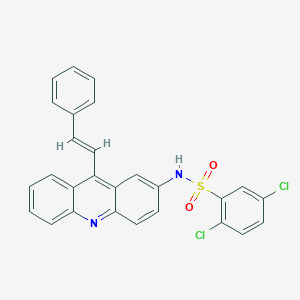
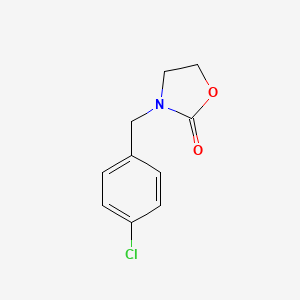


![1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-](/img/structure/B15215743.png)
